molecular formula C13H11FN4 B1199913 2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1199913
M. Wt: 242.25 g/mol
InChI Key: FCVQQTYBCRGHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a member of triazoles.

Scientific Research Applications

Molecular Self-Assembly and Light-Emitting Properties

The derivative 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl) hydrazone (TPTH) has been reported to self-assemble into supramolecular microfibers exhibiting blue organic light-emitting properties. This represents the first instance of molecular self-assembly in 1,2,4-triazolo[1,5-a]pyrimidine derivatives (Liu et al., 2008).

Pharmaceutical Applications

1,2,4-triazolo[1,5-a]pyrimidines, including the fluorophenyl derivative, have been explored as inhibitors of cAMP phosphodiesterase (PDE) from various tissues. This research has implications for developing new cardiovascular agents (Novinson et al., 1982).

Herbicidal Activity

Several 1,2,4-triazolo[1,5-a]pyrimidine derivatives, including α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides, have been synthesized and shown to possess significant herbicidal activity against various plant species (Yang et al., 2001).

Synthesis and Bioactivity

The synthesis and biological activity of various 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives have been explored, indicating their potential for herbicidal and fungicidal applications (De, 2006).

Role in Synthetic Chemistry

1,2,4-Triazolo[1,5-a]pyrimidines are significant in various fields, including pharmaceutics and agrochemistry. Their synthesis, molecular dimensions, and reactivity have been extensively studied, offering insights into their diverse applications (Fischer, 2007).

properties

Product Name

2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C13H11FN4

Molecular Weight

242.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H11FN4/c1-8-7-9(2)18-13(15-8)16-12(17-18)10-3-5-11(14)6-4-10/h3-7H,1-2H3

InChI Key

FCVQQTYBCRGHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C3=CC=C(C=C3)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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